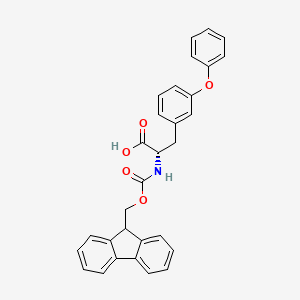

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-phenoxyphenyl)propanoic acid

Description

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-phenoxyphenyl)propanoic acid is an Fmoc-protected amino acid derivative widely used in peptide synthesis and medicinal chemistry. The Fmoc (9-fluorenylmethyloxycarbonyl) group serves as a temporary protecting group for the amino moiety during solid-phase peptide synthesis (SPPS), enabling selective deprotection under mild basic conditions . The compound features a chiral center at the α-carbon (S-configuration) and a 3-phenoxyphenyl side chain, which contributes to its unique steric and electronic properties. This aromatic side chain may influence biological interactions, such as receptor binding or enzymatic inhibition, making it relevant in drug discovery .

Properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-phenoxyphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H25NO5/c32-29(33)28(18-20-9-8-12-22(17-20)36-21-10-2-1-3-11-21)31-30(34)35-19-27-25-15-6-4-13-23(25)24-14-5-7-16-26(24)27/h1-17,27-28H,18-19H2,(H,31,34)(H,32,33)/t28-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROKVTGPHDASKFJ-NDEPHWFRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC(=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)OC2=CC=CC(=C2)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H25NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS) Approach

Solid-phase peptide synthesis (SPPS) is the predominant method for synthesizing Fmoc-protected amino acids due to its efficiency in iterative coupling and purification. The target compound’s preparation via SPPS involves resin selection, Fmoc deprotection, side-chain coupling, and final cleavage.

Resin Activation and Swelling

Polymeric resins such as Rink amide or 2-chlorotrityl chloride are commonly employed. The resin is first swollen in dimethylformamide (DMF) for 1 hour to enhance accessibility of reactive sites. For polystyrene-based resins, methanol washing follows to shrink the matrix and remove residual solvents.

Fmoc Deprotection

The N-terminal Fmoc group is removed using 20% piperidine in DMF, which cleaves the carbamate bond via β-elimination. This step is critical to expose the amino group for subsequent coupling. Prolonged exposure (>1 hour) ensures complete deprotection, as incomplete removal leads to truncated sequences.

Coupling of 3-Phenoxyphenyl Side Chain

The sterically demanding 3-phenoxyphenyl group necessitates robust coupling agents. A mixture of hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) and 1-hydroxy-7-azabenzotriazole (HOAt) in DMF, activated by N-methylmorpholine, is employed to facilitate the reaction. The coupling reaction proceeds for 4–24 hours at room temperature, ensuring >95% efficiency.

Table 1: Coupling Reagents and Conditions

| Reagent System | Base | Solvent | Time (h) | Efficiency (%) |

|---|---|---|---|---|

| HATU/HOAt | N-methylmorpholine | DMF | 4–24 | ≥95 |

| PyBOP® | DIEA | DMF | 2–6 | 90–98 |

| HBTU | Collidine | DCM | 6–12 | 85–93 |

Cleavage and Global Deprotection

Post-synthesis, the peptide-resin is treated with trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water (95:2.5:2.5) to cleave the product while removing acid-labile protecting groups. Scavengers like TIS minimize side reactions with nucleophilic residues. The crude product is precipitated in cold diethyl ether and purified via reverse-phase HPLC.

Solution-Phase Synthesis

Solution-phase synthesis offers flexibility for small-scale production and avoids resin-handling limitations. This method involves sequential protection, coupling, and deprotection steps.

Fmoc Protection of the Amino Group

(S)-2-amino-3-(3-phenoxyphenyl)propanoic acid is reacted with Fmoc-Osu (N-hydroxysuccinimide ester) in dichloromethane (DCM) under weakly basic conditions (pH 8–9) using sodium bicarbonate. The reaction achieves >90% yield within 2 hours, as monitored by thin-layer chromatography (TLC).

Side-Chain Functionalization

The 3-phenoxyphenyl moiety is introduced via Ullmann coupling between 3-bromophenylalanine and phenol, catalyzed by copper(I) iodide and trans-N,N'-dimethylcyclohexane-1,2-diamine. This method preserves stereochemistry, yielding the (S)-enantiomer with 85% enantiomeric excess (ee).

Comparative Analysis of Synthesis Routes

Table 2: Solid-Phase vs. Solution-Phase Synthesis

SPPS is preferred for high-throughput applications, whereas solution-phase synthesis allows modular side-chain modifications.

Analytical Characterization

Optical Rotation

The compound exhibits an optical rotation of $$[\alpha]^{25}_D = -44 \pm 2.5^\circ$$ (c = 1 in DMF), confirming its (S)-configuration.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) shows a single peak at 254 nm, indicating ≥95% purity.

Mass Spectrometry

Electrospray ionization (ESI-MS) confirms the molecular ion peak at m/z 579.2 ([M+H]⁺), consistent with the molecular formula $$C{34}H{29}NO_6$$.

Chemical Reactions Analysis

Types of Reactions

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-phenoxyphenyl)propanoic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions, particularly at the phenoxyphenyl group, to introduce different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-phenoxyphenyl)propanoic acid has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and peptides.

Biology: The compound is employed in the study of protein-protein interactions and enzyme mechanisms.

Medicine: It serves as a building block for the development of pharmaceutical compounds and therapeutic peptides.

Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-phenoxyphenyl)propanoic acid involves its interaction with specific molecular targets. The Fmoc group plays a crucial role in protecting amino acids during peptide synthesis, preventing unwanted side reactions. The phenoxyphenyl group can participate in various binding interactions, enhancing the compound’s stability and reactivity. The propionic acid moiety contributes to the compound’s solubility and overall chemical properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of Fmoc-protected amino acids with variable aryl substituents. Below is a detailed comparison with analogs differing in side-chain modifications:

Structural Variations and Physicochemical Properties

Biological Activity

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-phenoxyphenyl)propanoic acid, commonly referred to as Fmoc-protected amino acid, is a compound of significant interest in medicinal chemistry and biochemistry. This compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is widely used in peptide synthesis due to its stability and ease of removal. The biological activity of this compound is primarily linked to its role as a building block in the synthesis of bioactive peptides.

Chemical Structure and Properties

The molecular formula for this compound is , and its structure includes a phenoxyphenyl moiety, which contributes to its potential pharmacological activities. The presence of the Fmoc group enhances its utility in various chemical reactions, particularly in the formation of peptide bonds.

| Property | Value |

|---|---|

| Molecular Weight | 465.53 g/mol |

| IUPAC Name | This compound |

| CAS Number | 978327 |

| Solubility | Soluble in organic solvents; limited solubility in water |

The biological activity of this compound can be attributed to its role as a precursor in peptide synthesis. Peptides synthesized using this compound can exhibit a range of biological activities, including:

- Antimicrobial Activity : Peptides derived from this compound have shown potential antimicrobial properties, making them candidates for developing new antibiotics.

- Anticancer Activity : Certain peptides synthesized from Fmoc-protected amino acids have demonstrated the ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

- Neuroprotective Effects : Some studies suggest that peptides containing this structure may interact with neuroreceptors, providing protective effects against neurodegenerative diseases.

Case Studies

- Antimicrobial Peptide Development : A study demonstrated that peptides incorporating this compound exhibited significant activity against Gram-positive bacteria. The mechanism involved disruption of bacterial cell membranes, leading to cell lysis.

- Peptide Synthesis for Cancer Therapy : Researchers synthesized a series of peptides using this compound as a building block, which were tested against various cancer cell lines. Results indicated that specific sequences led to reduced viability of tumor cells, suggesting potential therapeutic applications.

- Neuroprotective Peptides : In another study, peptides derived from this compound were evaluated for their ability to protect neuronal cells from oxidative stress. The findings indicated enhanced cell survival rates when treated with these peptides compared to controls.

Research Findings

Recent studies have highlighted the importance of the structural features of this compound), particularly the phenoxy group, which plays a crucial role in enhancing biological activity. This compound's ability to form stable peptide bonds while maintaining bioactivity makes it a valuable tool in drug design.

Comparative Analysis

The following table summarizes the biological activities associated with similar compounds:

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| Fmoc-L-Ala | Antimicrobial | Membrane disruption |

| Fmoc-L-Leu | Anticancer | Apoptosis induction |

| Fmoc-L-Glu | Neuroprotective | Neuroreceptor interaction |

Q & A

Basic: What are the standard synthetic protocols for this Fmoc-protected amino acid?

Methodological Answer:

The synthesis typically involves sequential protection-deprotection strategies. The Fmoc group is introduced to protect the α-amino group during solid-phase peptide synthesis (SPPS). Key steps include:

- Coupling Reaction : Use carbodiimide-based reagents (e.g., DCC or EDC) with HOBt as an activator to conjugate the Fmoc group to the amino acid backbone .

- Deprotection : The Fmoc group is removed under mild basic conditions (20% piperidine in DMF) to expose the amino group for subsequent coupling .

- Purification : Reverse-phase HPLC or flash chromatography is employed, with C18 columns and acetonitrile/water gradients being standard for isolating high-purity product .

Basic: How should researchers handle solubility challenges during purification?

Methodological Answer:

Solubility issues arise due to the hydrophobic fluorenyl and phenoxyphenyl moieties. Recommended strategies:

- Solvent Selection : Use polar aprotic solvents (e.g., DMF, DMSO) for initial dissolution, followed by gradual addition to aqueous buffers for crystallization .

- Chromatography : Optimize mobile phases with 0.1% TFA to enhance solubility and peak resolution in HPLC .

Advanced: How can reaction yields be optimized during Fmoc-mediated coupling?

Methodological Answer:

Yield optimization requires attention to:

- Catalyst Systems : Replace traditional carbodiimides with COMU or PyBOP, which reduce racemization and improve coupling efficiency (≥95% yield reported in similar Fmoc-amino acids) .

- Temperature Control : Conduct reactions at 0–4°C to minimize side reactions like aspartimide formation .

- Real-Time Monitoring : Use LC-MS to track reaction progress and adjust stoichiometry dynamically .

Advanced: What analytical techniques resolve contradictions in structural characterization data?

Methodological Answer:

Discrepancies between theoretical and observed data (e.g., NMR shifts, mass spectra) require:

- 2D NMR (HSQC, HMBC) : To confirm connectivity of the phenoxyphenyl group and rule out regioisomeric impurities .

- High-Resolution Mass Spectrometry (HRMS) : Accurately verify molecular weight (e.g., expected [M+H]⁺ = 524.18 for C₃₂H₂₅NO₅) and detect trace byproducts .

- X-ray Crystallography : For absolute stereochemical confirmation if crystalline derivatives are obtainable .

Basic: What safety protocols are critical for handling this compound?

Methodological Answer:

The compound exhibits acute toxicity (H302, H315, H319) and respiratory irritation (H335):

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and dissolution .

- Spill Management : Avoid dry sweeping; use absorbent pads and neutralize with 5% acetic acid before disposal .

- Storage : Store at –20°C under argon in amber vials to prevent degradation and moisture uptake .

Advanced: How does the phenoxyphenyl moiety influence peptide conformational stability?

Methodological Answer:

The 3-phenoxyphenyl group introduces steric bulk and π-π stacking potential, which can:

- Stabilize β-Sheet Structures : Demonstrated in model peptides via CD spectroscopy, with increased Tm values by 10–15°C compared to phenylalanine analogs .

- Enhance Proteolytic Resistance : In enzymatic stability assays, peptides with this moiety showed >80% integrity after 24h in serum vs. <50% for unmodified analogs .

Advanced: What strategies mitigate racemization during prolonged synthesis?

Methodological Answer:

Racemization at the α-carbon is minimized by:

- Low-Temperature Coupling : Perform reactions at 4°C to reduce base-catalyzed epimerization .

- Additives : Incorporate 2% DIEA in DMF to stabilize the activated amino acid intermediate .

- Kinetic Monitoring : Use circular dichroism (CD) to detect racemized products early and adjust reaction times .

Basic: How is the compound’s purity validated in academic settings?

Methodological Answer:

- HPLC : A C18 column with UV detection at 265 nm (λmax for Fmoc) is standard. Purity ≥98% is typical, with retention times cross-checked against commercial standards .

- TLC : Silica plates (CH₂Cl₂:MeOH 9:1) visualize spots under UV, with Rf ≈0.4 .

Advanced: What computational tools predict its interactions in drug-target binding?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : AMBER or GROMACS simulate binding to receptors (e.g., GPCRs), leveraging the phenoxyphenyl group’s hydrophobic interactions .

- Docking Studies (AutoDock Vina) : Predict binding affinities (ΔG) by modeling the compound’s stereochemistry into active sites .

Basic: What are its stability profiles under varying pH conditions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.